molecular formula C18H16N4OS B7712214 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

Cat. No. B7712214
M. Wt: 336.4 g/mol
InChI Key: UJATWJDXAKTIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been known to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s known that compounds with similar structures interact with their targets by forming bonds with specific atoms in the target molecule . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Given that similar compounds are known to inhibit cdk2 , it’s plausible that this compound could affect pathways related to cell cycle regulation.

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-3-22-17-13(10-12-7-4-6-11(2)15(12)19-17)16(21-22)20-18(23)14-8-5-9-24-14/h4-10H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJATWJDXAKTIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-ethyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]thiophene-2-carboxamide

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